molecular formula C11H15IN4O B2978105 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide CAS No. 2649088-05-9

2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B2978105
CAS No.: 2649088-05-9
M. Wt: 346.172
InChI Key: NIEYQHUMQZKTIY-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group attached to a dihydroimidazole ring, with a methoxyphenylmethylidene substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with glyoxal to form the dihydroimidazole ring. The final step involves the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the methoxyphenylmethylidene substituent may enhance its binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydrochloride
  • 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole nitrate

Uniqueness

Compared to similar compounds, 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide may exhibit unique properties due to the presence of the hydroiodide ion. This can influence its solubility, stability, and reactivity, potentially making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.HI/c1-16-10-4-2-9(3-5-10)8-14-15-11-12-6-7-13-11;/h2-5,8H,6-7H2,1H3,(H2,12,13,15);1H/b14-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEYQHUMQZKTIY-XHIXCECLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NCCN2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NCCN2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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